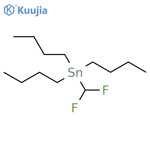

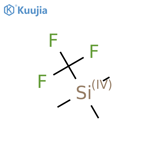

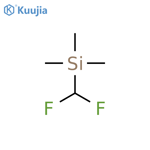

Tributyl(difluoromethyl)stannane

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2015,

1,